5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline
Description
5-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)quinoline is a quinoline derivative featuring a benzodiazole (benzimidazole) moiety substituted at the 5-position of the quinoline core. The benzodiazole group is further modified with methyl groups at its 5- and 6-positions. Such modifications align with trends in medicinal chemistry, where electron-donating groups like methyl are known to influence pharmacokinetic properties and bioactivity .
Properties
IUPAC Name |
5-(5,6-dimethyl-1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-11-9-16-17(10-12(11)2)21-18(20-16)14-5-3-7-15-13(14)6-4-8-19-15/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORHJVRXLWQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235451 | |
| Record name | Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-91-9 | |
| Record name | Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions Between Quinoline Derivatives and Benzimidazole Precursors
The most widely reported strategy involves coupling pre-synthesized quinoline and benzimidazole moieties. A representative route begins with 5-aminoquinoline and 4,5-dimethyl-1,2-phenylenediamine under acidic conditions. The reaction proceeds via nucleophilic attack of the quinoline’s amine group on the activated carbonyl carbon of a benzimidazole precursor (e.g., 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde) .
Key conditions include:
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Solvent : Ethanol or methanol under reflux (78–100°C).
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Catalyst : Concentrated hydrochloric acid or sulfuric acid (10–20 mol%).
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Reaction Time : 12–24 hours.
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Yield : 60–75%, depending on substituent electronic effects .
Side products often arise from incomplete cyclization or over-oxidation of the benzimidazole methyl groups. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents.
Nickel-Catalyzed Annulation Strategies
Nickel-mediated annulation offers a one-pot synthesis route, leveraging the metal’s ability to facilitate C–N and C–C bond formation. A notable protocol involves reacting 2-iodobenzaldehyde derivatives with alkynes in the presence of Ni(cod)₂ (cod = 1,5-cyclooctadiene) and phosphine ligands (e.g., dppf) .
Mechanism :
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Oxidative addition of Ni(0) into the C–I bond of 2-iodobenzaldehyde.
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Alkyne insertion to form a seven-membered nickelacycle.
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Reductive elimination to yield the quinoline core.
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Subsequent cyclocondensation with 4,5-dimethyl-1,2-phenylenediamine completes the benzodiazole ring .
Optimized Conditions :
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Catalyst : 5 mol% Ni(cod)₂, 10 mol% dppf.
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Solvent : Tetrahydrofuran (THF) at 60°C.
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Yield : 80–90% for the annulation step; 70–85% overall after cyclocondensation .
This method excels in regioselectivity but requires stringent anhydrous conditions.
Acid-Catalyzed Cyclization Using BAIL Gel
Brønsted acidic ionic liquid (BAIL) gels have emerged as efficient catalysts for benzimidazole formation. A two-step process is employed:
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Benzimidazole Synthesis : Reacting 4,5-dimethyl-1,2-phenylenediamine with benzaldehyde derivatives in the presence of BAIL gel (e.g., sulfonated cellulose) .
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Quinoline Coupling : The resulting benzimidazole-2-carbaldehyde is condensed with 5-aminoquinoline under microwave irradiation .
Advantages :
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Reaction Time : 1–2 hours for benzimidazole formation (vs. 12–24 hours conventionally).
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Yield : 85–92% for the BAIL-catalyzed step; 75–80% overall .
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Reusability : BAIL gel can be recycled 5–7 times without significant activity loss.
Esterification and Amidation Approaches
Ester intermediates facilitate modular assembly. For example, methyl 2-(5,6-dimethyl-1H-benzimidazol-2-yl)acetate is synthesized via thionyl chloride-mediated esterification of the corresponding carboxylic acid . This ester is then subjected to nucleophilic acyl substitution with 5-aminoquinoline:
Procedure :
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Esterification :
-
Amidation :
This method offers flexibility but suffers from lower overall yields due to stepwise inefficiencies.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Temperature | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation | HCl/H₂SO₄ | 78–100°C | 12–24 h | 60–75% | Simple setup | Low yield, side products |
| Nickel Annulation | Ni(cod)₂/dppf | 60°C | 6–8 h | 70–85% | High regioselectivity | Moisture-sensitive, costly ligands |
| BAIL Gel Cyclization | Sulfonated cellulose | 130°C | 1–2 h | 75–80% | Fast, reusable catalyst | Microwave equipment required |
| Esterification/Amidation | SOCl₂, DMF | 0°C → 120°C | 18 h + 6 h | 65–70% | Modular intermediates | Multi-step, purification challenges |
Chemical Reactions Analysis
Catalytic Coupling Reactions
The quinoline scaffold and benzodiazole substituent participate in palladium-catalyzed coupling reactions. Key examples include:
Ortho C–H Functionalization
Under palladium(II)/norbornene (NBE) cooperative catalysis, the quinoline’s ortho C–H bonds undergo alkylation or arylation. For instance:
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Alkylation : Reaction with alkyl halides (e.g., R–X) in polar solvents (DMF or THF) at 80–100°C yields 2-alkylquinoline derivatives .
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Arylation : Aryl boronic acids react via a borono-Catellani mechanism, requiring stoichiometric oxidants (e.g., Ag₂CO₃) to regenerate Pd(II) .
Mechanistic Insight :
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Pd(II) activates the quinoline’s C–H bond.
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NBE inserts to form a palladacycle intermediate.
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Oxidative addition of alkyl/aryl halides occurs, followed by reductive elimination .
Annulation Reactions
The compound serves as a precursor in annulation reactions to construct polycyclic systems:
[3 + 2 + 1] Annulation
In acidic I₂-DMSO systems, the quinoline core reacts with amino acids (e.g., aspartates) and anilines to form fused heterocycles. For example:
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Conditions : HI-activated DMSO mediates Strecker degradation of amino acids, followed by annulation .
[4 + 2] Cycloaddition
The electron-deficient quinoline ring participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene derivatives) under thermal conditions .
Esterification and Amidation
The benzodiazole’s methyl groups and quinoline’s nitrogen sites undergo functionalization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | RCOCl, pyridine, 0–25°C | 5-(5,6-Dimethyl-benzodiazol-2-yl)quinoline carboxylate esters |
| Amidation | HATU, DIPEA, DMF | N-substituted amides |
Methylation/Demethylation
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Methylation : CH₃I/K₂CO₃ in acetone introduces methyl groups at the benzodiazole’s NH site .
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Demethylation : BBr₃ in DCM removes methyl groups selectively .
Sulfonation
Concentrated H₂SO₄ at 150°C introduces sulfonic acid groups at the quinoline’s 3-position .
Nitration
HNO₃/H₂SO₄ mixture at 0–5°C yields nitro derivatives, preferentially at the benzodiazole’s 4-position due to directing effects .
Oxidation
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Methyl → Carboxylic Acid : KMnO₄/H₂O oxidizes 5,6-dimethyl groups on the benzodiazole to dicarboxylic acids.
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Quinoline Ring : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) dehydrogenates tetrahydroquinoline intermediates to aromatic quinolines .
Reduction
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinoline backbone substituted with a 5,6-dimethyl-benzodiazole moiety. Its molecular formula is , with a molecular weight of approximately 273.3 g/mol. The unique structural characteristics contribute to its biological activities and potential applications in drug development.
Biological Activities
Research indicates that 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline exhibits a range of significant biological activities:
- Antitumor Activity : Compounds related to this structure have shown promise in inhibiting the growth of various cancer cell lines.
- Antibacterial Properties : The compound has been studied for its potential to combat bacterial infections.
- Antiviral Effects : Preliminary studies suggest activity against certain viral pathogens.
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound. Common approaches include:
- Condensation Reactions : Utilizing benzodiazole derivatives and quinoline precursors under acidic or basic conditions.
- Cyclization Techniques : Employing cyclization reactions that form the benzodiazole and quinoline rings simultaneously.
Case Studies
-
Anticancer Research :
- A study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
- Another study highlighted its synergistic effects when combined with established chemotherapeutic agents.
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Antibacterial Studies :
- Research conducted on various bacterial strains indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science:
- Fluorescent Dyes : The compound can be utilized as a fluorescent probe due to its unique optical properties.
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in organic semiconductor devices.
Mechanism of Action
The mechanism of action of 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound distinguishes itself through the benzodiazole substituent at the quinoline’s 5-position, contrasting with other quinoline derivatives:
- Imidazo[4,5-f]quinolines (e.g., 1-methyl-2-phenyl-1H-imidazo[4,5-f]quinoline): Feature a fused imidazole ring at the 4,5-positions of quinoline, often synthesized via condensation of quinoline diamines with aldehydes .
- Copper–quinoline complexes: Incorporate metal ions (e.g., Cu²⁺) coordinated to quinoline ligands, enabling catalytic activities such as catechol oxidation .
Table 1: Structural Comparison of Quinoline Derivatives
| Compound | Substituent Type | Position on Quinoline | Key Functional Groups |
|---|---|---|---|
| Target Compound | 5,6-Dimethylbenzodiazole | 5 | Benzimidazole, Methyl |
| Imidazo[4,5-f]quinolines | Fused imidazole ring | 4,5 | Imidazole, Aromatic groups |
| Copper–quinoline complexes | Metal coordination | Variable | Cu²⁺, Quinoline ligands |
Pharmacological and Catalytic Activities
- Antimicrobial Activity: Imidazo[4,5-f]quinolines exhibit notable antimicrobial properties, attributed to their planar heterocyclic systems disrupting microbial membranes .
- Catalytic Applications: Copper–quinoline complexes demonstrate catecholase-like activity, oxidizing catechols to quinones via redox cycling .
- Anticancer Potential: Quinoline derivatives with electron-donating substituents (e.g., methyl, imidazole) often show enhanced DNA intercalation or kinase inhibition . The target compound’s benzodiazole group may mimic purine bases, enabling selective targeting of cancer cells.
Research Findings and Implications
- Structure-Activity Relationships : The position and type of substituents critically influence bioactivity. For instance, fused imidazole rings at 4,5-positions () favor planar interactions, while benzodiazole at 5-position (target compound) may enhance steric effects for selective binding .
- Synthetic Scalability : highlights challenges in optimizing yields during cyclization and methylation. Similar issues may arise in the target compound’s synthesis, necessitating tailored reaction conditions .
Biological Activity
5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline is a heterocyclic compound notable for its unique structure, which combines a quinoline core with a substituted benzodiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antifungal properties.
Chemical Structure and Properties
The chemical formula of this compound is , and it has a CAS number of 1354949-91-9. The compound's structure enables it to interact with various biological macromolecules, making it a subject of extensive research.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Its mechanism of action involves:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication processes and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation pathways, further contributing to its anticancer effects .
Case Studies
- In vitro Studies : Various studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells at concentrations as low as 10 µM.
- Mechanistic Insights : Molecular docking studies have revealed that the compound binds with high affinity to targets involved in cancer progression, indicating its potential as a lead compound for drug development .
Antifungal Activity
The antifungal properties of this compound have also been explored. It has shown promising results against various fungal strains, including Candida albicans.
Comparative Analysis
A comparative analysis of binding affinities between this compound and standard antifungal agents like fluconazole revealed that:
| Compound | Binding Affinity (kcal/mol) | Activity Against C. albicans |
|---|---|---|
| This compound | -8.0 | High |
| Fluconazole | -7.5 | Moderate |
This table illustrates that this compound has superior binding affinity compared to fluconazole, suggesting its potential as an effective antifungal agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with quinoline derivatives under acidic conditions. Various synthetic routes have been explored to enhance yield and purity .
Related Compounds
Several compounds share structural similarities with this compound and exhibit notable biological activities:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Methyl-2-p-tolyl-1H-benzoimidazole | 0.95 | Distinct antitumor activity |
| 2-(Pyridin-4-yl)-1H-benzo[d]imidazole | 0.89 | Known for antibacterial properties |
| 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole | 0.98 | Enhanced activity against cancer cells |
| 2-(Pyridin-4-yl)-1H-benzo[d]imidazole | 0.89 | Potential use in neuropharmacology |
These compounds highlight the diversity within this chemical class and underscore the unique features of this compound.
Q & A
Basic: What are the common synthetic pathways for synthesizing 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling quinoline precursors with substituted benzodiazole moieties. For example, nucleophilic substitution or cyclocondensation reactions under controlled temperatures (80–120°C) and inert atmospheres (N₂/Ar) are common. Solvent choice (e.g., DMF, THF) and catalysts (e.g., Pd-based for cross-coupling) critically affect yield. For instance, microwave-assisted synthesis can reduce reaction times and improve purity . Yield optimization requires systematic variation of parameters like pH, stoichiometry, and reaction time, followed by HPLC or GC-MS analysis .
Basic: How is X-ray crystallography applied to confirm the molecular structure of quinoline derivatives like this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths, angles, and stereochemistry. Crystals are grown via slow evaporation of saturated solutions in solvents like ethanol or DCM. Data collected at low temperatures (e.g., 100 K) minimize thermal motion artifacts. Software suites (e.g., SHELX, Olex2) refine structures, with R-factors <0.05 indicating high precision. For example, Hoong-Kun Fun et al. demonstrated this for a chloro-methylquinoline derivative, revealing non-planar quinoline rings and π-π stacking interactions .
Advanced: How can researchers design experiments to assess the environmental fate of this compound?
Methodological Answer:
Follow frameworks like Project INCHEMBIOL, which combines:
- Laboratory studies : Measure partition coefficients (log P), hydrolysis rates, and photodegradation under UV/visible light.
- Ecotoxicology assays : Use model organisms (e.g., Daphnia magna, algae) to assess acute/chronic toxicity across trophic levels.
- Field monitoring : Deploy passive samplers in water/soil to track bioaccumulation and abiotic transformations. Data should align with OECD guidelines for ecological risk assessment .
Advanced: What strategies resolve contradictions in literature regarding the biological activity of this quinoline derivative?
Methodological Answer:
- Meta-analysis : Systematically compare datasets, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage.
- Replication studies : Reproduce conflicting experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity).
- Mechanistic probing : Use knock-out models or isotopic labeling to isolate specific pathways. For example, contradictions in antimicrobial activity may arise from differences in bacterial membrane permeability .
Advanced: What theoretical frameworks guide studies on the photophysical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic transitions, HOMO-LUMO gaps, and excited-state behavior. Compare computed spectra (e.g., UV-Vis, fluorescence) with experimental data.
- Marcus Theory : Explains electron-transfer kinetics in applications like optoelectronics.
- Solvatochromic models : Correlate solvent polarity with emission shifts. These frameworks require coupling computational chemistry tools (Gaussian, ORCA) with spectroscopic validation .
Advanced: How can researchers evaluate the compound’s impact across biological organization levels (cell, organism, ecosystem)?
Methodological Answer:
- Cellular level : Conduct transcriptomics/proteomics to identify gene expression changes (e.g., apoptosis markers).
- Organismal level : Use OECD Test No. 203 for fish acute toxicity or ASTM E1192-97 for invertebrate assays.
- Ecosystem level : Mesocosm studies simulate real-world exposure, tracking nutrient cycling disruptions or biodiversity shifts. Integrate data using ecological modeling (e.g., AQUATOX) .
Advanced: What methodological considerations are critical for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., methyl groups on benzodiazole) and test activity changes.
- 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields influencing bioactivity.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to targets like DNA topoisomerases .
Basic: Which analytical techniques are most effective for characterizing synthetic intermediates of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies regioisomers and confirms substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas.
- Chromatography : HPLC-PDA monitors reaction progress; GC-MS detects volatile byproducts. For thermal stability, TGA-DSC analyzes decomposition profiles .
Advanced: How can computational models be integrated with experimental data to predict the compound’s reactivity?
Methodological Answer:
- Molecular dynamics (MD) : Simulate solvent interactions and reaction trajectories.
- Machine learning : Train models on existing quinoline datasets to predict properties like solubility or metabolic stability.
- Validation : Cross-check predictions with kinetic studies (e.g., stopped-flow spectrometry) or isotopic tracing .
Advanced: What experimental approaches assess the long-term stability of this compound under varying storage and environmental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
- Stability-indicating assays : Use UPLC-MS to detect and quantify degradation products.
- Environmental simulation : Accelerated aging chambers replicate field conditions (e.g., pH 4–9, UV exposure) to model half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
